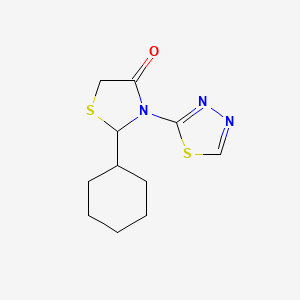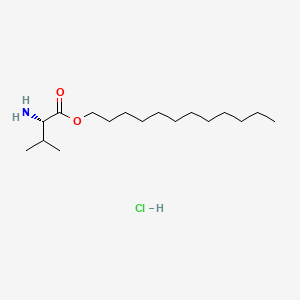![molecular formula C17H14ClNO6 B14010180 [3-(4-Chlorophenyl)oxiran-2-yl]-(4,5-dimethoxy-2-nitrophenyl)methanone CAS No. 69511-71-3](/img/structure/B14010180.png)
[3-(4-Chlorophenyl)oxiran-2-yl]-(4,5-dimethoxy-2-nitrophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHANONE,3-(4-CHLOROPHENYL)-2-OXIRANYL- is a complex organic compound with the molecular formula C15H11ClO2 It is characterized by the presence of a chlorophenyl group, an oxiranyl group, and a dimethoxy-nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHANONE,3-(4-CHLOROPHENYL)-2-OXIRANYL- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzaldehyde with a suitable epoxide precursor under basic conditions to form the oxiranyl intermediate. This intermediate is then reacted with 4,5-dimethoxy-2-nitrobenzoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
METHANONE,3-(4-CHLOROPHENYL)-2-OXIRANYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
METHANONE,3-(4-CHLOROPHENYL)-2-OXIRANYL- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of METHANONE,3-(4-CHLOROPHENYL)-2-OXIRANYL- involves its interaction with specific molecular targets. The compound’s oxiranyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
- (4-CHLOROPHENYL)(3-PHENYL-2-OXIRANYL)METHANONE
- (4-CHLOROPHENYL)(4-HYDROXYPHENYL)METHANONE
- (3-CHLOROPHENYL)(4-METHOXY-3-NITROPHENYL)METHANONE
Uniqueness
METHANONE,3-(4-CHLOROPHENYL)-2-OXIRANYL- is unique due to the presence of both an oxiranyl group and a nitro group, which confer distinct reactivity and potential biological activities. Its structural complexity allows for diverse chemical modifications and applications in various fields of research .
Propiedades
Número CAS |
69511-71-3 |
|---|---|
Fórmula molecular |
C17H14ClNO6 |
Peso molecular |
363.7 g/mol |
Nombre IUPAC |
[3-(4-chlorophenyl)oxiran-2-yl]-(4,5-dimethoxy-2-nitrophenyl)methanone |
InChI |
InChI=1S/C17H14ClNO6/c1-23-13-7-11(12(19(21)22)8-14(13)24-2)15(20)17-16(25-17)9-3-5-10(18)6-4-9/h3-8,16-17H,1-2H3 |
Clave InChI |
IBXBKKKWGBVVBN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)C(=O)C2C(O2)C3=CC=C(C=C3)Cl)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


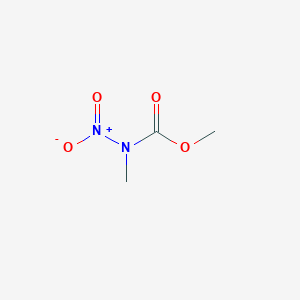
![1-Bromo-4-[(4-fluoro-3-nitrophenyl)sulfonyl]-2-nitrobenzene](/img/structure/B14010108.png)

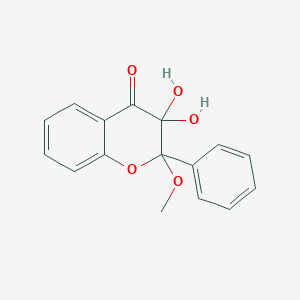
![4-methyl-N-[[2,2,4,4-tetramethyl-3-[(4-methylphenyl)sulfonylhydrazinylidene]cyclobutylidene]amino]benzenesulfonamide](/img/structure/B14010130.png)
![3-Azabicyclo[3.3.1]nonan-2-one](/img/structure/B14010131.png)
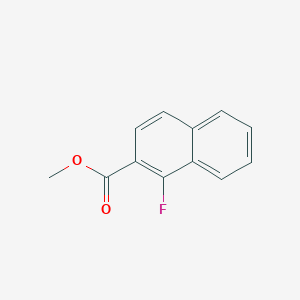
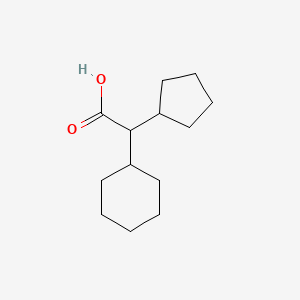
![4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzene-1,3-dicarboxamide](/img/structure/B14010144.png)
![4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3R)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B14010146.png)
![1-(Benzenesulfonyl)-2-[6-[2-(benzenesulfonyl)phenyl]hexyl]benzene](/img/structure/B14010151.png)
